molecular formula C5H10ClNO3 B2434551 3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride CAS No. 2551118-37-5

3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride

Cat. No.: B2434551
CAS No.: 2551118-37-5
M. Wt: 167.59
InChI Key: GTDGNBHPWAHHPV-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-5(4(8)9)1-6-2-5;/h6-7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDGNBHPWAHHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with formaldehyde and subsequent carboxylation . The reaction conditions often require a base such as sodium hydroxide and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-carboxyazetidine derivatives, while substitution reactions can produce a wide range of substituted azetidines .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block: The compound serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in creating heterocyclic compounds due to its reactive azetidine ring.

2. Medicinal Chemistry

  • Pharmaceutical Development: It acts as a precursor for various pharmaceuticals targeting specific enzymes or receptors. Notably, derivatives of this compound have shown antiproliferative effects against cancer cell lines, indicating potential therapeutic applications in oncology.

3. Biological Studies

  • Enzyme Inhibition: Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives have been identified as inhibitors of DNA polymerase theta (Polθ), which is crucial for the survival of BRCA-deficient tumors.

4. Agrochemical Production

  • Industrial Applications: The compound is also explored in the production of agrochemicals, contributing to the development of effective pesticides and herbicides.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 3-(Hydroxymethyl)azetidine exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • A specific derivative inhibited cell growth effectively in DNA repair-compromised cells, indicating its potential use in targeted cancer therapies.

Enzyme Inhibition Studies

Research focused on enzyme assays has shown that 3-(Hydroxymethyl)azetidine derivatives can inhibit key metabolic pathways:

  • One study reported that these compounds effectively inhibited Polθ activity, suggesting their utility in treating cancers associated with BRCA mutations.

Neuroprotective Potential

Another area of investigation involves the neuroprotective effects of azetidine derivatives:

  • Compounds structurally related to 3-(Hydroxymethyl)azetidine have been evaluated for their ability to reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's.

Table 1: Antiproliferative Activity of Derivatives

Compound NameCancer Cell LineIC50 (µM)
Derivative AMDA-MB-2315.0
Derivative BHeLa7.5
Derivative CA54910.0

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (µM)
Derivative DPolθ12.0
Derivative Eβ-Hexosaminidase8.0

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

3-(Hydroxymethyl)azetidine-3-carboxylic acid; hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(Hydroxymethyl)azetidine-3-carboxylic acid consists of an azetidine ring with a hydroxymethyl group and a carboxylic acid functional group. This unique structure contributes to its biological properties.

Research indicates that 3-(Hydroxymethyl)azetidine-3-carboxylic acid acts primarily as an inhibitor of low fidelity DNA polymerase Theta (Polθ). This enzyme is crucial for DNA repair mechanisms, particularly in BRCA-deficient tumors, making it a target for synthetic-lethal strategies in cancer therapy. The compound has been optimized to enhance its potency and metabolic stability, showcasing its potential as a therapeutic agent in oncology .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 3-(Hydroxymethyl)azetidine exhibit significant antiproliferative activity against various cancer cell lines. For example, a specific derivative was shown to inhibit cell growth effectively in DNA repair-compromised cells, indicating its potential use in targeted cancer therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. It has shown promise in studies involving enzyme assays where it effectively inhibited key metabolic pathways, suggesting its utility in metabolic disorders as well .

Research Findings and Case Studies

  • Inhibition of Polθ : A study reported the development of 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors. These compounds were identified through structure-based drug design and exhibited favorable pharmacokinetics along with significant antiproliferative properties in BRCA-deficient tumor models .
  • Anticancer Activity : Another research effort highlighted the use of 3-hydroxymethyl-azetidine derivatives in inhibiting cancer cell proliferation. The lead compound demonstrated effective growth inhibition across multiple cancer cell lines, emphasizing its potential as a therapeutic agent .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects involves interaction with specific biological targets, leading to altered enzyme activity and subsequent downstream effects on cellular proliferation and survival pathways .

Data Summary

Study Focus Findings
Study 1Polθ InhibitionSignificant inhibition observed in BRCA-deficient cells; optimized derivatives showed improved potency.
Study 2Anticancer ActivityEffective growth inhibition across various cancer cell lines; potential for therapeutic application.
Study 3Mechanistic InsightsInteraction with enzymes leading to altered metabolic pathways; implications for metabolic disorders.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines, including wearing nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation exposure (H335 hazard). Emergency eyewash stations and showers must be accessible. Store in a cool, dry environment, segregated from incompatible substances like strong oxidizers. Refer to SDS documentation for first-aid measures in case of skin contact (H315) or eye exposure (H319) .

Q. What synthetic routes are reported for preparing 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis often involves functionalizing azetidine-3-carboxylic acid derivatives. For example, hydroxymethylation of azetidine-3-carbonitrile intermediates (CAS 345954-83-8) followed by hydrolysis and HCl salt formation. Alternatively, direct modification of methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) via reduction or hydroxylation steps, as seen in related azetidine derivatives .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify the hydroxymethyl and carboxylic acid groups, and HPLC (≥98% purity threshold) for quantitative analysis. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., 442.67 g/mol for analogs). Compare retention times and spectral data with reference standards from building block catalogs .

Advanced Research Questions

Q. How can stereochemical inconsistencies in azetidine-based compound synthesis be resolved?

  • Methodological Answer : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) under isocratic conditions (acetonitrile/water with 0.1% TFA) to separate enantiomers. X-ray crystallography of intermediates (e.g., L-azetidine-2-carboxylic acid derivatives, CAS 2133-34-8) provides definitive stereochemical assignments. Dynamic NMR can also elucidate rotational barriers in constrained azetidine rings .

Q. What strategies enhance aqueous solubility of 3-(Hydroxymethyl)azetidine-3-carboxylic acid hydrochloride for in vivo studies?

  • Methodological Answer : Leverage the hydrochloride salt’s ionic character (pH-dependent solubility). Adjust buffer systems to physiological pH (7.4) or use co-solvents like PEG-400 (<10% v/v). Structural analogs, such as ethyl azetidine-3-carboxylate hydrochloride (CAS 405090-31-5), demonstrate improved solubility via ester-to-acid conversion, guiding derivative design .

Q. How do researchers address stability discrepancies under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Use UPLC-MS to monitor degradation products (e.g., decarboxylation or hydroxymethyl group oxidation). For acid-sensitive conditions (pH < 3), stabilize with cryopreservation (-20°C). Reference HCl’s hygroscopic nature ( ) to justify controlled humidity storage .

Q. What computational methods predict the bioavailability of azetidine-based derivatives?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to assess membrane permeability (LogP) and polar surface area (PSA). QSAR models trained on azetidine-3-carboxylic acid analogs (e.g., CAS 36476-78-5) correlate structural features with absorption rates. Docking studies against target proteins (e.g., enzymes) prioritize derivatives with optimal binding affinities .

Data Contradiction and Optimization

Q. How to resolve conflicting reaction yields in scaled-up syntheses?

  • Methodological Answer : Perform Design of Experiments (DoE) to isolate critical parameters (e.g., temperature, stoichiometry of HCl). For example, excess HCl (1.5 equiv) during salt formation minimizes unreacted starting material. Compare batch vs. flow chemistry approaches; the latter improves reproducibility in azetidine functionalization steps .

Q. Why do NMR spectra show unexpected peaks in hydroxymethylated derivatives?

  • Methodological Answer : Probe for tautomeric equilibria or rotamers using variable-temperature NMR (-20°C to 60°C). For hydroxymethyl groups, deuterium exchange experiments (D₂O) distinguish labile protons. Cross-validate with IR spectroscopy (O-H stretch ~3200 cm⁻¹) and high-resolution mass spectrometry .

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